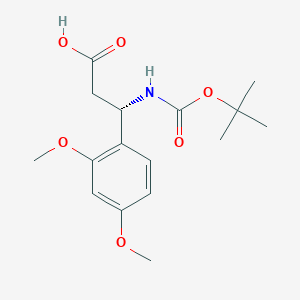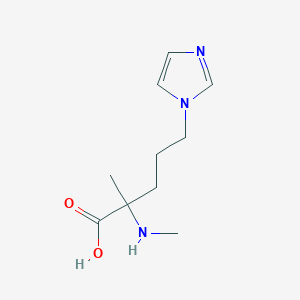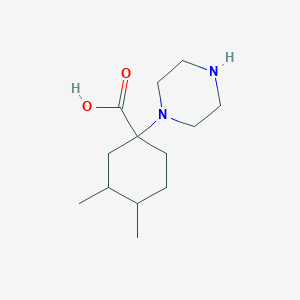
3-(Bromomethyl)-3-ethyloctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-ethyloctane is an organic compound characterized by a bromomethyl group attached to the third carbon of an ethyloctane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-ethyloctane typically involves the bromination of 3-ethyloctane. This can be achieved through the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methylene group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Bromomethyl)-3-ethyloctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-) to form corresponding alcohols, amines, or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Alcohols, amines, ethers.
Elimination: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-3-ethyloctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into pharmaceutical compounds, potentially enhancing their biological activity.
Material Science: It is used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-ethyloctane primarily involves its reactivity as an alkylating agent. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is exploited in various chemical transformations and synthesis processes .
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)-3-ethyloctane: Similar in structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-ethyloctane: Contains an iodine atom, making it more reactive than the bromine derivative.
3-(Bromomethyl)-3-methyloctane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 3-(Bromomethyl)-3-ethyloctane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H23Br |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-ethyloctane |
InChI |
InChI=1S/C11H23Br/c1-4-7-8-9-11(5-2,6-3)10-12/h4-10H2,1-3H3 |
InChI-Schlüssel |
MLMQNOBKUNVWSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC)(CC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


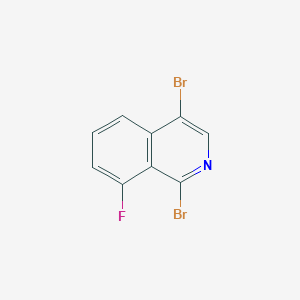
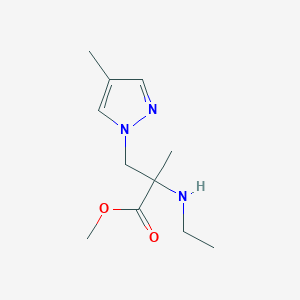
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)
![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)

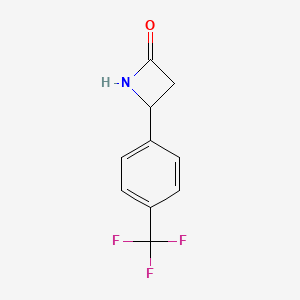
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)
